molecular formula C16H16ClNO4 B11939535 N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide CAS No. 853314-36-0

N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B11939535
CAS No.: 853314-36-0
M. Wt: 321.75 g/mol
InChI Key: LUUCTWMJSXBFQX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a methoxyphenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 3-methoxyphenol.

    Acylation Reaction: The 5-chloro-2-methoxyaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(5-chloro-2-methoxyphenyl)chloroacetamide.

    Nucleophilic Substitution: The N-(5-chloro-2-methoxyphenyl)chloroacetamide is then reacted with 3-methoxyphenol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding dechlorinated compound.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)acetamide: Lacks the methoxyphenoxy group.

    N-(2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide: Lacks the chloro group.

    N-(5-chloro-2-methoxyphenyl)-2-phenoxyacetamide: Lacks the methoxy group on the phenoxy ring.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, as well as the methoxyphenoxy group attached to the acetamide moiety. This combination of functional groups can impart unique chemical and biological properties to the compound, making it a valuable subject of study in various research fields.

Properties

CAS No.

853314-36-0

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H16ClNO4/c1-20-12-4-3-5-13(9-12)22-10-16(19)18-14-8-11(17)6-7-15(14)21-2/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

LUUCTWMJSXBFQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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